1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid
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Overview
Description
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is a complex organic compound characterized by its unique structure and functional groups. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines during chemical reactions. The presence of the octahydrocyclohepta[b]pyrrole ring adds to its structural complexity and potential reactivity.
Preparation Methods
The synthesis of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid typically involves multiple steps, starting from simpler precursorsThe reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the Boc group. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s Boc group is used to protect amines in peptide synthesis, allowing for the selective deprotection and formation of peptide bonds.
Medicine: Research into new drug candidates often involves the use of this compound as a building block for the synthesis of bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique reactivity can be harnessed for specific applications
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid is largely dependent on its role as a protecting group. The Boc group protects amines by forming a stable carbamate linkage, which can be selectively removed under acidic conditions. This allows for the stepwise synthesis of complex molecules, as the protected amine can undergo various reactions without interference .
Comparison with Similar Compounds
Similar compounds to 1-(tert-Butoxycarbonyl)octahydrocyclohepta[b]pyrrole-3a(1H)-carboxylic acid include other Boc-protected amines and cyclic compounds. Examples include:
- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxylic acid
- 1-(tert-Butoxycarbonyl)azepane-4-carboxylic acid
These compounds share the Boc protecting group but differ in their ring structures and functional groups. The uniqueness of this compound lies in its specific ring system and the potential reactivity associated with it .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-10-9-15(12(17)18)8-6-4-5-7-11(15)16/h11H,4-10H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUPRPFHSGEDMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCCCC2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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